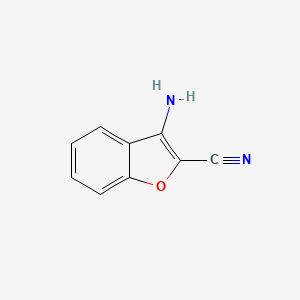

3-Amino-1-benzofuran-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-benzofuran-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLPXBCQZSGRGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366563 | |

| Record name | 3-amino-1-benzofuran-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62208-67-7 | |

| Record name | 3-amino-1-benzofuran-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-benzofuran-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-1-benzofuran-2-carbonitrile: Structure, Synthesis, and Applications

This guide provides a comprehensive overview of 3-Amino-1-benzofuran-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, and detailed synthetic methodologies, offering insights into the rationale behind various experimental choices.

Introduction: The Significance of the Benzofuran Scaffold

Benzofurans are a vital class of heterocyclic compounds, with a fused benzene and furan ring system forming their core structure.[1][2] This scaffold is prevalent in numerous natural products and synthetic molecules that exhibit a wide array of biological activities.[3][4] Derivatives of benzofuran have shown promise as antibacterial, antiviral, antitumor, and anti-inflammatory agents, underscoring their importance in pharmaceutical research.[1][3] this compound, in particular, serves as a versatile building block for the synthesis of more complex, biologically active molecules.

Molecular Structure and Physicochemical Properties

The structural and chemical properties of this compound are fundamental to its reactivity and potential applications.

Structural Elucidation

The molecule consists of a benzofuran core with an amino group at position 3 and a nitrile group at position 2. The IUPAC name for this compound is this compound.[5]

Table 1: Structural and Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₉H₆N₂O[5][6] |

| IUPAC Name | This compound[5] |

| CAS Number | 62208-67-7[5][6] |

| SMILES | C1=CC=C2C(=C1)C(=C(O2)C#N)N[5][6] |

| InChI | InChI=1S/C9H6N2O/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4H,11H2[5] |

| InChIKey | KPLPXBCQZSGRGU-UHFFFAOYSA-N[5] |

Physicochemical Properties

The physicochemical properties of a compound influence its solubility, absorption, and overall behavior in biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 158.16 g/mol [5][6] |

| Boiling Point | 347.3 °C at 760 mmHg[6] |

| Flash Point | 163.8 °C[6] |

| Density | 1.31 g/cm³[6] |

| Topological Polar Surface Area (TPSA) | 62.95 Ų[7] |

| LogP | 1.88668[7] |

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches. The choice of a particular synthetic route often depends on the availability of starting materials, desired yield, and scalability.

Intramolecular Cyclization via Thorpe-Ziegler Reaction

A primary and efficient method for the synthesis of this compound involves the base-catalyzed intramolecular cyclization of 2-(2-cyanophenoxy)acetonitrile. This reaction is a variation of the Thorpe-Ziegler reaction, which is a well-established method for the formation of cyclic ketones from dinitriles.[8] In this case, the reaction yields an enamine, which is the tautomer of the corresponding imine.

Reaction Scheme:

Caption: Synthesis of this compound.

Mechanism:

The reaction is initiated by the deprotonation of the α-carbon to one of the nitrile groups by a base, typically a non-nucleophilic base like potassium carbonate. The resulting carbanion then acts as a nucleophile, attacking the carbon of the other nitrile group in an intramolecular fashion to form a five-membered ring. Subsequent tautomerization of the resulting imine yields the stable enamine product, this compound.

Caption: Thorpe-Ziegler reaction mechanism.

Experimental Protocol:

A detailed protocol for this synthesis has been reported in the literature.[9]

-

To a solution of 2-(2-cyanophenoxy)acetonitrile in acetonitrile, add potassium carbonate.

-

Heat the reaction mixture to 82°C and stir for 3 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

This method is reported to provide a good yield of the desired product.[9]

Alternative Synthetic Strategies

While the Thorpe-Ziegler cyclization is a direct and effective method, other synthetic strategies for constructing the aminobenzofuran core are worth considering for their versatility and applicability to a broader range of substituted derivatives.

This strategy is particularly useful for the synthesis of fluorinated 3-aminobenzofurans.[10][11] The reaction involves a tandem Nucleophilic Aromatic Substitution (SNAr) and cyclocondensation of a perfluorinated benzonitrile with an α-hydroxycarbonyl compound in the presence of a base like DBU.[10] While not a direct synthesis of the parent this compound, this method highlights a powerful approach for generating fluorinated analogs, which are of great interest in medicinal chemistry due to the unique properties conferred by fluorine atoms.

Caption: Tandem SNAr-Cyclocondensation workflow.

A more recent approach involves the copper-catalyzed annulative amination of ortho-alkynylphenols with hydroxylamines.[12] This method provides a direct route to 3-aminobenzofurans and is notable for its mild reaction conditions and the use of readily available starting materials.[12] This umpolung amination strategy offers an alternative to classical methods and can be adapted for the synthesis of a variety of 3-aminobenzofuran derivatives.

Applications in Drug Discovery and Development

The this compound core is a valuable pharmacophore in the design of new therapeutic agents. Its derivatives have been investigated for a range of biological activities, making this scaffold a focal point for medicinal chemists. The amino and nitrile functionalities provide convenient handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. The benzofuran moiety itself is found in several clinically used drugs, such as the antiarrhythmic agent amiodarone.[3]

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its robust synthesis via the Thorpe-Ziegler reaction, coupled with the potential for diverse functionalization, makes it an attractive starting material for the development of novel compounds with potential therapeutic applications. The continued exploration of new synthetic routes and the biological evaluation of its derivatives are likely to yield exciting discoveries in the field of medicinal chemistry.

References

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C9H6N2O | CID 2111483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS 62208-67-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. chemscene.com [chemscene.com]

- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

An In-depth Technical Guide to the Synthesis of 3-Amino-1-benzofuran-2-carbonitrile: A Senior Application Scientist's Perspective

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the 3-Aminobenzofuran Scaffold

The 3-amino-1-benzofuran-2-carbonitrile core is a privileged scaffold in medicinal chemistry and materials science. Its inherent structural features—a planar benzofuran ring system, a nucleophilic amino group at the 3-position, and an electrophilic nitrile at the 2-position—provide a versatile platform for the synthesis of a diverse array of complex molecules with significant biological activities. This guide offers an in-depth exploration of the foundational synthetic strategies for accessing this valuable building block, with a focus on the underlying chemical principles and practical experimental considerations that ensure robust and reproducible outcomes.

I. The Primary Synthetic Cornerstone: Thorpe-Ziegler Cyclization of an α-Aryloxynitrile Intermediate

The most direct and widely employed route to this compound hinges on a two-step sequence: the formation of a key intermediate, 2-(2-cyanophenoxy)acetonitrile, followed by a base-catalyzed intramolecular cyclization. This cyclization is a classic example of the Thorpe-Ziegler reaction, a powerful tool for the formation of five-membered rings.

A. Causality Behind the Synthetic Design

The logic of this synthetic approach is rooted in the strategic disconnection of the target molecule. The furan ring is retrosynthetically cleaved at the O1-C2 and C3-C3a bonds, revealing two critical starting material classes: a substituted salicylonitrile and an α-haloacetonitrile. This strategy is efficient as it constructs the heterocyclic ring from readily available and often commercially accessible precursors.

B. Step 1: Synthesis of the Key Intermediate, 2-(2-Cyanophenoxy)acetonitrile

The initial step involves the formation of an ether linkage between a salicylonitrile and an α-haloacetonitrile. This is typically achieved through a Williamson ether synthesis, a robust and well-understood nucleophilic substitution reaction.

-

Core Reactants:

-

Salicylonitrile (2-Hydroxybenzonitrile): This provides the benzene ring and the oxygen atom of the furan ring, as well as the nitrile group at the future 2-position of the benzofuran.

-

Chloroacetonitrile (or Bromoacetonitrile): This reagent delivers the C2 and C3 atoms of the furan ring and the nitrile group that will ultimately reside at the 2-position of the final product.

-

-

Reaction Principle: The phenolic hydroxyl group of salicylonitrile is deprotonated by a suitable base to form a phenoxide ion. This potent nucleophile then displaces the halide from the α-carbon of the haloacetonitrile, forming the C-O bond of the resulting ether.

-

Self-Validating Protocol: A successful reaction is contingent on the careful selection of the base and solvent. The base must be strong enough to deprotonate the phenol but not so strong as to promote self-condensation of the acetonitriles. Anhydrous conditions are crucial to prevent hydrolysis of the nitriles and the haloacetonitrile.

Experimental Protocol: Synthesis of 2-(2-Cyanophenoxy)acetonitrile[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Hydroxybenzonitrile | 119.12 | 10 g | 83.9 |

| Chloroacetonitrile | 75.50 | 7.6 g | 101 |

| Anhydrous Potassium Carbonate | 138.21 | 23.2 g | 168 |

| Anhydrous Dimethylformamide (DMF) | - | 50 mL | - |

Procedure:

-

To a stirred solution of 2-hydroxybenzonitrile (0.083 mol) in anhydrous DMF (50 mL), add anhydrous potassium carbonate (0.166 mol).

-

To this suspension, add chloroacetonitrile (0.101 mol) at room temperature.

-

Heat the reaction mixture to 80°C and maintain this temperature for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with a minimal amount of hexane and dry to afford 2-(2-cyanophenoxy)acetonitrile.

Expected Yield: 90% Physical Appearance: Brown solid Melting Point: 56-58°C

C. Step 2: Base-Catalyzed Intramolecular Thorpe-Ziegler Cyclization

The cornerstone of this synthesis is the intramolecular cyclization of 2-(2-cyanophenoxy)acetonitrile to form the 3-aminobenzofuran ring system.[1]

-

Reaction Principle: In the presence of a strong base, the α-proton of one of the nitrile groups in the dinitrile intermediate is abstracted to form a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon atom of the other nitrile group. The resulting cyclic imine intermediate tautomerizes to the more stable enamine, which is the final this compound product.

-

Causality in Catalyst Selection: The choice of base is critical. It must be strong enough to generate the necessary carbanion for the intramolecular attack. Alkali metal hydroxides, such as potassium hydroxide, are often effective. The solvent plays a role in solubilizing the reactants and the base.

Experimental Protocol: Synthesis of 3-Amino-1-benzofuran-2-carboxamide[1]

Note: The cited literature proceeds to hydrolyze the nitrile to a carboxamide in the same step. To obtain the target this compound, the reaction would be stopped before the hydrolysis step, and a non-aqueous workup would be employed. The following protocol is adapted for the synthesis of the target nitrile.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-(2-Cyanophenoxy)acetonitrile | 158.16 | 10 g | 63.2 |

| Potassium Hydroxide | 56.11 | 10 g | 178 |

| Ethanol | - | 100 mL | - |

Procedure:

-

To a solution of 2-(2-cyanophenoxy)acetonitrile (0.0632 mol) in ethanol (100 mL), add potassium hydroxide (0.178 mol).

-

Heat the reaction mixture to reflux at 75°C for 3 hours.

-

Cool the reaction mixture and neutralize with a suitable acid (e.g., dilute HCl) to precipitate the product.

-

Pour the mixture into ice-cold water and collect the solid by filtration.

-

Dry the solid to obtain this compound.

Expected Yield: ~65% (for the carboxamide, yield for the nitrile may vary) Physical Appearance: White solid

II. Mechanistic Insights and Visualization

A clear understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

A. Williamson Ether Synthesis

References

The Strategic Synthesis and Application of 3-Amino-1-benzofuran-2-carbonitrile: A Technical Guide for Chemical Innovators

Introduction: The Benzofuran Scaffold and the Rise of a Key Intermediate

The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, is a privileged structure in medicinal chemistry and materials science.[1] Its derivatives are found in a plethora of natural products and have been instrumental in the development of numerous therapeutic agents.[1] The strategic importance of this scaffold has driven the innovation of diverse synthetic methodologies to access functionalized benzofurans. Among the various derivatives, 3-amino-1-benzofuran-2-carbonitrile has emerged as a particularly valuable and versatile building block. Its unique arrangement of functional groups—a nucleophilic amine and an electrophilic nitrile conjugated within the benzofuran system—provides a rich platform for chemical diversification, enabling access to a wide array of more complex heterocyclic systems. This guide provides an in-depth exploration of the discovery, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Structural Data

A foundational understanding of a molecule begins with its physical and chemical properties. This data is crucial for experimental design, from selecting appropriate solvents to predicting reactivity.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O | [2] |

| Molecular Weight | 158.16 g/mol | [2] |

| CAS Number | 62208-67-7 | [2] |

| Appearance | Solid | [3] |

| IUPAC Name | This compound | [2] |

Historical Perspective and Key Synthetic Developments

While a singular, seminal "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis is intrinsically linked to the broader development of methods for constructing the 3-aminobenzofuran scaffold. Early approaches to benzofuran synthesis were often harsh and lacked the functional group tolerance required for complex molecules. The development of milder and more versatile methods has been a continuous effort in organic chemistry.

A key and widely adopted method for the synthesis of this compound involves a two-step sequence starting from readily available 2-hydroxybenzonitrile (salicylonitrile). This approach, exemplified in the work of Ando et al. (2004), provides a reliable and scalable route to the target molecule.[4] This synthesis is a prime example of a tandem reaction sequence involving a nucleophilic substitution followed by an intramolecular cyclization.

Core Synthetic Protocol: From Salicylonitrile to this compound

This section details a robust and well-documented protocol for the laboratory-scale synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Part 1: Synthesis of the Intermediate, 2-(2-Cyanophenoxy)acetonitrile

The initial step involves the O-alkylation of 2-hydroxybenzonitrile with chloroacetonitrile. This is a classic Williamson ether synthesis, a reliable method for forming carbon-oxygen bonds.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-hydroxybenzonitrile (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base. Anhydrous potassium carbonate (K₂CO₃, 2.0 eq) is a common and effective choice due to its low cost, ease of handling, and sufficient basicity to deprotonate the phenolic hydroxyl group.

-

Addition of Alkylating Agent: To the stirred suspension, add chloroacetonitrile (1.2 eq) dropwise at room temperature. The slight excess of the alkylating agent ensures complete consumption of the starting phenol.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 82°C in acetonitrile) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.[5]

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product, 2-(2-cyanophenoxy)acetonitrile, will precipitate as a solid. Collect the solid by filtration, wash with water to remove inorganic salts, and dry under vacuum. The crude product is often of sufficient purity for the next step.

Causality and Experimental Insights:

-

Choice of Solvent: Polar aprotic solvents like DMF and acetonitrile are ideal as they effectively dissolve the reactants and intermediates without interfering with the nucleophilic substitution reaction.

-

Choice of Base: Potassium carbonate is a moderately strong base that is sufficient to deprotonate the phenol without causing unwanted side reactions, such as the hydrolysis of the nitrile groups.

-

Temperature Control: Gentle heating accelerates the rate of reaction to a practical level. Higher temperatures are generally not necessary and may lead to decomposition.

Part 2: Intramolecular Cyclization to this compound

The second and final step is the base-catalyzed intramolecular cyclization of 2-(2-cyanophenoxy)acetonitrile. This transformation is a classic example of a Thorpe-Ziegler reaction.[6][7]

Experimental Protocol:

-

Reaction Setup: Dissolve the intermediate, 2-(2-cyanophenoxy)acetonitrile (1.0 eq), in a suitable solvent. Acetonitrile is a good choice.

-

Addition of Base: Add a strong base to catalyze the intramolecular cyclization. Potassium carbonate (K₂CO₃) can be used, often with heating.[5]

-

Reaction Conditions: Heat the reaction mixture to reflux (e.g., 82°C in acetonitrile) and monitor the reaction by TLC. The cyclization is typically complete within a few hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into ice-water. The product, this compound, will precipitate. Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Causality and Experimental Insights:

-

The Role of the Base: The base deprotonates the α-carbon to the ether-linked nitrile, generating a carbanion. This nucleophilic carbanion then attacks the carbon of the aromatic nitrile group in an intramolecular fashion.

-

Thorpe-Ziegler Mechanism: This reaction follows the well-established Thorpe-Ziegler mechanism for the cyclization of dinitriles. The initial cyclization forms a cyclic imine, which then tautomerizes to the more stable enamine, which is the final 3-aminobenzofuran product.[8]

Mechanistic Elucidation: The Thorpe-Ziegler Cyclization

The formation of the benzofuran ring in the second step of the synthesis is a fascinating example of intramolecular reactivity. The mechanism can be visualized as follows:

Figure 1: Simplified Thorpe-Ziegler cyclization mechanism.

Note: The DOT script above is a template. For a functional diagram, valid image URLs for the intermediates would be required.

Alternative Synthetic Strategies: A Comparative Overview

While the Thorpe-Ziegler approach is a workhorse for the synthesis of this compound, other methods for constructing the 3-aminobenzofuran core have been developed, each with its own advantages and limitations.

-

Gewald-Type Reactions: The Gewald reaction is a well-known multicomponent reaction for the synthesis of 2-aminothiophenes.[9] Analogous reactions for the synthesis of 2-aminobenzofurans have been explored, though they are less common for the specific target molecule of this guide.

-

Modern Catalytic Methods: Recent advances in catalysis have led to the development of new methods for benzofuran synthesis, often featuring transition metal catalysts. These methods can offer high efficiency and functional group tolerance. However, they may require more specialized reagents and catalysts compared to the classical approach described above.

Applications in Drug Discovery and Medicinal Chemistry

The true value of a synthetic building block is realized in its applications. This compound is a versatile precursor to a wide range of biologically active molecules. The presence of the amino and cyano groups allows for a variety of chemical transformations, making it an attractive starting point for the synthesis of compound libraries for high-throughput screening.

A Key Intermediate in the Synthesis of Biologically Active Compounds:

While specific drugs currently on the market that are directly synthesized from this compound are not prominently documented, the 3-aminobenzofuran scaffold is a key component in many compounds with therapeutic potential. For example, derivatives of this scaffold have been investigated as:

-

Enzyme Inhibitors: The benzofuran nucleus can be found in compounds designed to inhibit various enzymes, playing a role in the treatment of a range of diseases.

-

Antimicrobial Agents: The inherent biological activity of the benzofuran ring system has led to the exploration of its derivatives as potential antibacterial and antifungal agents.[10]

-

Anticancer Agents: Numerous benzofuran derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[10]

The strategic derivatization of the amino and cyano groups of this compound allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules, a crucial aspect of the drug discovery process.

Conclusion and Future Outlook

This compound stands as a testament to the enduring importance of well-designed synthetic building blocks in chemical research. Its straightforward and scalable synthesis, coupled with its versatile reactivity, ensures its continued relevance in the pursuit of new medicines and materials. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of novel applications of this valuable intermediate in emerging areas of science and technology. The principles of green chemistry will undoubtedly play a significant role in shaping the future of benzofuran synthesis, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

References

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 2. This compound | C9H6N2O | CID 2111483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. indiamart.com [indiamart.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Fundamental Reactions of 3-Amino-1-benzofuran-2-carbonitrile

Introduction

3-Amino-1-benzofuran-2-carbonitrile is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a bifunctional molecule, it possesses a unique electronic and structural profile characterized by an electron-rich enamine-like system conjugated with an electron-withdrawing nitrile group, all supported by the rigid benzofuran scaffold. This arrangement not only dictates its reactivity but also establishes it as a versatile precursor for the synthesis of more complex, fused heterocyclic systems.[1][2] Benzofuran derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making the exploration of this core structure's chemistry a critical endeavor for drug development professionals.[3]

This technical guide provides a comprehensive overview of the fundamental reactions of this compound. It is designed for researchers and scientists, offering not just protocols, but also the underlying mechanistic principles and strategic considerations that govern its synthetic transformations. We will delve into the synthesis of the core scaffold before systematically exploring the reactivity at its key functional centers: the C3-amino group, the C2-cyano group, and, most importantly, the concerted reactions that utilize both groups to construct fused heterocycles.

Synthesis of the Core Scaffold

The most direct and efficient synthesis of this compound involves the base-mediated intramolecular cyclization of 2-(2-cyanophenoxy)acetonitrile. This method is advantageous due to the ready availability of the starting material and the straightforward reaction conditions.

Causality in Experimental Design:

The choice of a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is critical. The base is required to deprotonate the α-carbon of the acetonitrile moiety, generating a carbanion. This nucleophile then attacks the electrophilic carbon of the aromatic nitrile group in an intramolecular fashion. The subsequent tautomerization of the resulting imine intermediate leads to the stable, aromatic 3-aminobenzofuran product. Acetonitrile is an ideal solvent as it is polar enough to dissolve the reactants and the base, and its boiling point allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

Caption: Workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis of this compound[4]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(2-cyanophenoxy)acetonitrile (1 equivalent) and potassium carbonate (2 equivalents) in acetonitrile.

-

Reaction Execution: Heat the mixture to reflux (approximately 82°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3 hours).

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Filter the solid precipitate and wash it with cold ethanol.

-

Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

| Component | Role | Molar Equiv. | Typical Amount |

| 2-(2-Cyanophenoxy)acetonitrile | Starting Material | 1.0 | 10 mmol, 1.58 g |

| Potassium Carbonate (K₂CO₃) | Base | 2.0 | 20 mmol, 2.76 g |

| Acetonitrile (CH₃CN) | Solvent | - | 50 mL |

Table 1: Components for the synthesis of this compound.

Fundamental Reactions of the Scaffold

The reactivity of this compound is dominated by its two primary functional groups. The C3-amino group behaves as a potent nucleophile, while the C2-cyano group provides a key electrophilic site and a versatile handle for further transformations.

Caption: Key reactive sites and corresponding reaction classes.

Reactions at the C3-Amino Group

The amino group at the C3 position is part of an enamine system, making it highly nucleophilic and susceptible to reaction with a variety of electrophiles.

-

N-Arylation: Copper-catalyzed N-arylation, a variant of the Chan-Lam coupling, can be employed to form C-N bonds. This reaction is crucial for diversifying the scaffold for structure-activity relationship (SAR) studies in drug discovery.[4] The reaction typically involves an arylboronic acid, a copper catalyst, and a base at ambient temperature.[4]

-

N-Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding N-acyl derivatives (amides). This transformation is often used to install different functional groups or as a protecting group strategy.

-

Condensation Reactions (Schiff Base Formation): Reaction with aldehydes or ketones under acidic catalysis leads to the formation of Schiff bases (imines). This reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

Transformations of the C2-Cyano Group

The nitrile group is a versatile functional group that can undergo a wide range of transformations.[5][6][7]

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[6][8] The reaction proceeds through an amide intermediate, which can sometimes be isolated by using milder conditions.[7][9] This provides a route to 3-aminobenzofuran-2-carboxylic acid and its amide derivative, both valuable synthons.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding 3-amino-2-(aminomethyl)benzofuran.[5][7] This introduces a flexible basic side chain, which can be important for modulating pharmacokinetic properties.

-

Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) add to the electrophilic carbon of the nitrile.[5][8] Subsequent aqueous workup hydrolyzes the intermediate imine salt to produce a ketone, resulting in a 3-amino-2-aroylbenzofuran.

Annulation Reactions: Building Fused Heterocyclic Systems

The true synthetic power of this compound lies in the combined reactivity of its adjacent amino and nitrile functionalities. This o-aminonitrile arrangement is a classic precursor for constructing fused five- or six-membered heterocyclic rings, a strategy widely used in the synthesis of bioactive molecules.[10][11]

A. Synthesis of Pyrimido[4,5-b]benzofurans

The reaction with one-carbon electrophiles provides a direct route to the pyrimido[4,5-b]benzofuran ring system, a scaffold found in dual EGFR/HER2 inhibitors and other therapeutic agents.[11][12]

-

Mechanism: The reaction is initiated by the nucleophilic attack of the C3-amino group on the electrophilic carbon source (e.g., formic acid). This is followed by an intramolecular cyclization where the newly formed amide nitrogen attacks the nitrile carbon. A final tautomerization step yields the aromatic fused pyrimidine ring.

Caption: Mechanistic pathway for pyrimidine ring annulation.

Experimental Protocol: Synthesis of Pyrimido[4,5-b]benzofuran-4-one

-

Reaction Setup: Place this compound (1 equivalent) in a round-bottom flask.

-

Reagent Addition: Add an excess of 85% formic acid.

-

Heating: Reflux the mixture for 3-4 hours.

-

Isolation: Cool the reaction mixture. The product will often precipitate directly from the solution. Collect the solid by filtration, wash with cold water, and dry to yield the target compound.

B. Synthesis of Benzo[b]furo[2,3-b]pyridines

Condensation with 1,3-dicarbonyl compounds or their equivalents, such as malononitrile, leads to the formation of a fused pyridine ring. This reaction is a variation of the Friedländer annulation.

-

Mechanism: The reaction begins with a Knoevenagel-type condensation between the active methylene compound (e.g., malononitrile) and an electrophile, or in this case, a base-catalyzed addition of the enamine to one of the nitrile groups of malononitrile. The key steps involve nucleophilic attack by the C3-amino group, followed by intramolecular cyclization onto the nitrile, and subsequent aromatization, often with the elimination of a small molecule. The reaction of 3-amino-2-aroyl benzofurans with malononitrile has been shown to produce highly fluorescent pyridine-fused benzofurans.[4]

| Reagent Class | Fused Ring System Formed | Key Reaction Type |

| Formic Acid / Orthoesters | Pyrimido[4,5-b]benzofuran | Condensation-Cyclization |

| Malononitrile | Benzo[b]furo[2,3-b]pyridine | Condensation-Cyclization |

| 1,3-Diketones | Benzo[b]furo[2,3-b]pyridine | Friedländer Annulation |

Table 2: Summary of key heterocyclization reactions.

Conclusion

This compound is a synthetically valuable building block whose fundamental reactions are governed by the interplay of its nucleophilic amino group and electrophilic cyano group. While each functional group can be manipulated independently through standard organic transformations, the true utility of this scaffold is realized in annulation reactions that engage both groups simultaneously. These reactions provide efficient, atom-economical pathways to complex, fused heterocyclic systems of high interest in medicinal chemistry. A thorough understanding of these core reactions, as detailed in this guide, empowers researchers to rationally design and execute synthetic strategies for the development of novel chemical entities.

References

- 1. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 6. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of novel pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data for 3-Amino-1-benzofuran-2-carbonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-1-benzofuran-2-carbonitrile

Introduction

This compound is a heterocyclic organic compound featuring a benzofuran core, a fused benzene and furan ring system. This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities exhibited by benzofuran derivatives. The molecule's structure is further functionalized with an amine (-NH₂) group at position 3 and a nitrile (-C≡N) group at position 2. These reactive groups make it a valuable intermediate for the synthesis of more complex molecular architectures.

With a molecular formula of C₉H₆N₂O and a molecular weight of approximately 158.16 g/mol , precise structural confirmation and purity assessment are paramount for its application in any research or development setting.[1][2][3] Spectroscopic analysis is the cornerstone of this characterization process. This guide provides a detailed examination of the expected spectroscopic data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into data acquisition and interpretation for professionals in drug discovery and chemical research.

Chemical Structure:

Figure 1. Molecular Structure of this compound.

Infrared (IR) Spectroscopy Analysis

Principle: Infrared spectroscopy is a fundamental technique for identifying functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These absorptions are characteristic of the bond type (e.g., N-H, C≡N, C=C) and its chemical environment, providing a unique "fingerprint" of the molecule's functional makeup.

Experimental Protocol: Acquiring the IR Spectrum (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a standard and reliable technique for analyzing solid samples, chosen here to eliminate solvent interference and obtain a clear spectrum of the neat compound.

-

Sample Preparation: Grind a small amount (1-2 mg) of high-purity this compound with approximately 100-200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder into a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a thin, transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Background Scan: Perform a background scan with an empty sample compartment to record the spectrum of atmospheric CO₂ and water vapor, which will be automatically subtracted from the sample spectrum.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ to achieve an optimal signal-to-noise ratio.

Data Interpretation and Expected Absorptions

The IR spectrum of this compound is distinguished by several key absorption bands that confirm the presence of its primary functional groups.

-

N-H Stretching (Amine): As a primary amine (R-NH₂), two distinct bands are expected in the 3500-3300 cm⁻¹ region.[4][5] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. Their appearance is a definitive indicator of the primary amine group.

-

C≡N Stretching (Nitrile): The nitrile group gives rise to a sharp and typically intense absorption peak. For aromatic nitriles, conjugation with the ring system slightly weakens the C≡N bond, shifting the absorption to a lower wavenumber, generally between 2240-2220 cm⁻¹.[6] This peak is highly characteristic and easy to identify.

-

C=C Stretching (Aromatic): The benzofuran ring system will produce multiple bands in the 1600-1450 cm⁻¹ region, corresponding to the C=C stretching vibrations within the aromatic and furanoid rings.

-

N-H Bending (Amine): The scissoring vibration of the primary amine group results in a band in the 1650-1580 cm⁻¹ range.[4]

-

C-N Stretching (Aromatic Amine): The stretching vibration of the C-N bond in an aromatic amine is typically observed in the 1335-1250 cm⁻¹ region.[4]

-

C-O Stretching (Aryl Ether): The ether linkage within the furan ring will produce a strong C-O stretching band, expected around 1250-1200 cm⁻¹.

Summary of Expected IR Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 3500 - 3300 | Primary Amine (-NH₂) | N-H Stretch (Asymmetric & Symmetric) | Medium |

| 2240 - 2220 | Aromatic Nitrile (-C≡N) | C≡N Triple Bond Stretch | Strong, Sharp |

| 1650 - 1580 | Primary Amine (-NH₂) | N-H Bend (Scissoring) | Medium to Strong |

| 1600 - 1450 | Aromatic/Furan Ring | C=C Stretch | Medium to Weak |

| 1335 - 1250 | Aromatic Amine (Ar-N) | C-N Stretch | Medium to Strong |

| 1250 - 1200 | Aryl Ether (Ar-O-C) | C-O Stretch | Strong |

Visualization: Functional Group - IR Correlation

Caption: Correlation between functional groups and IR peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Principle: NMR spectroscopy is an unparalleled tool for elucidating the precise carbon-hydrogen framework of a molecule. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. By placing a sample in a strong magnetic field and irradiating it with radio waves, NMR can map the chemical environment of each unique proton and carbon atom, revealing connectivity and structural details.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar aromatic compounds and its residual solvent peak does not typically interfere with signals of interest.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher for better resolution. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for accurate integration.

Data Interpretation and Predicted Chemical Shifts:

The ¹H NMR spectrum will account for the 6 hydrogen atoms in the molecule.

-

Amine Protons (-NH₂, 2H): These protons will typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. In DMSO-d₆, this signal is expected to be significantly downfield, potentially in the range of 7.0-8.0 ppm.[7] Its integration for two protons is a key confirmation.

-

Aromatic Protons (Ar-H, 4H): The four protons on the benzene ring will resonate in the aromatic region, generally between 7.0-8.0 ppm. Due to their fixed positions on the fused ring system, they will exhibit complex splitting patterns (multiplets, doublets, triplets) arising from spin-spin coupling with their neighbors.

¹³C NMR Spectroscopy

Experimental Protocol:

The same sample prepared for ¹H NMR can be used. ¹³C NMR requires a greater number of scans due to the low natural abundance of the ¹³C isotope. A standard proton-decoupled sequence is used to simplify the spectrum, yielding a single peak for each unique carbon atom.

Data Interpretation and Predicted Chemical Shifts:

The ¹³C NMR spectrum will display 9 distinct signals corresponding to the 9 carbon atoms.

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to appear in a characteristic upfield region for sp-hybridized carbons, around 115-120 ppm.

-

Aromatic & Furanoid Carbons (8 C): The remaining eight carbons of the benzofuran ring will resonate in the broad downfield region of ~110-160 ppm.

-

The carbon atom bonded to the furan oxygen (C-O) will be the most downfield due to the strong deshielding effect of oxygen.

-

The carbon atom bonded to the amine group (C-NH₂) will also be significantly downfield.

-

Quaternary carbons (those without attached protons) will typically show weaker signals than protonated carbons.

-

Summary of Expected NMR Data

¹H NMR (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.0 - 8.0 | Multiplet (m) | 4H | Aromatic Protons |

| ~ 7.0 - 8.0 | Broad Singlet (br s) | 2H | Amine Protons (-NH₂) |

¹³C NMR (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 150 - 160 | C-O (Furan Ring) |

| ~ 110 - 150 | Aromatic & Furan Carbons |

| ~ 115 - 120 | -C≡N (Nitrile Carbon) |

| ~ 80 - 90 | C-CN (Furan Ring) |

Visualization: Structure-NMR Correlation

References

- 1. This compound | CAS 62208-67-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | C9H6N2O | CID 2111483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Unlocking the Research Potential of 3-Amino-1-benzofuran-2-carbonitrile

This document provides an in-depth technical guide for researchers, medicinal chemists, and materials scientists on the untapped research potential of the versatile building block, 3-Amino-1-benzofuran-2-carbonitrile. We will move beyond a simple recitation of facts to explore the strategic and causal reasoning behind potential research trajectories, grounded in established scientific principles and supported by authoritative references.

Part 1: Foundational Chemistry and Strategic Importance

The strategic value of a chemical scaffold lies not just in its inherent properties, but in its potential for derivatization and its ability to occupy novel chemical space. This compound is a prime example of such a scaffold, combining a privileged heterocyclic core with two strategically positioned, reactive functional groups.

The Benzofuran Scaffold: A Privileged Core in Pharmacology

The benzofuran nucleus, a fusion of a benzene ring and a furan ring, is a cornerstone of medicinal chemistry.[1][2] It is prevalent in numerous natural products and synthetic compounds that exhibit a vast spectrum of biological activities.[3][4] These activities include antimicrobial, anticancer, anti-inflammatory, antifungal, and antiviral properties, establishing benzofuran as a "privileged scaffold"—a molecular framework that is repeatedly found to provide useful ligands for more than one type of biological target.[5][6] Its rigid, planar structure provides a reliable anchor for substituent vectors to probe the binding pockets of enzymes and receptors.

This compound: Core Properties and Synthetic Access

The subject of this guide, this compound, is a readily accessible starting material. Its synthesis is often achieved through the base-mediated cyclization of 2-(cyanomethoxy)benzonitrile (derived from salicylnitrile and chloroacetonitrile), a robust and scalable reaction.[7]

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O | PubChem[8] |

| Molecular Weight | 158.16 g/mol | PubChem[8] |

| IUPAC Name | This compound | PubChem[8] |

| CAS Number | 62208-67-7 | PubChem[8] |

The true potential of this molecule is unlocked by analyzing its two key functional groups: the C3-amine and the C2-nitrile. These are not merely substituents; they are reactive handles that serve as gateways to immense chemical diversity.

-

The C3-Amine: As a nucleophilic primary aromatic amine, it is a versatile handle for a wide array of transformations, including acylation, sulfonylation, arylation, alkylation, and diazotization. In a biological context, it can serve as a critical hydrogen bond donor, mimicking the "hinge-binding" motifs seen in many kinase inhibitors.

-

The C2-Nitrile: This electron-withdrawing group can be transformed into various other functionalities. It can be hydrolyzed to a primary amide or a carboxylic acid, reduced to a primary amine, or used to construct heterocycles like tetrazoles, which are valuable bioisosteres for carboxylic acids.

This unique combination of a privileged core and dual reactive handles makes this compound an ideal starting point for library synthesis and lead optimization campaigns.

Part 2: High-Impact Research Area 1: Medicinal Chemistry & Drug Discovery

The structural features of this compound make it an exceptionally strong candidate for drug discovery programs, particularly in oncology and infectious diseases.

Project Blueprint: Development of Novel Kinase Inhibitors

Causality and Rationale: The 3-amino-heterocycle motif is a well-established pharmacophore for ATP-competitive kinase inhibitors. For instance, 3-amino-pyrazine-2-carboxamide derivatives have been successfully developed as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[9][10] The 3-amino group on the benzofuran ring is perfectly positioned to form one or more critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a fundamental anchoring interaction for many approved drugs. The rest of the scaffold can then be elaborated to achieve potency and selectivity.

Experimental Workflow: A logical, multi-stage workflow is proposed to efficiently explore this area.

Caption: Kinase Inhibitor Discovery Workflow.

Protocol 1: Synthesis of an N-Aryl-3-amino-1-benzofuran-2-carboxamide Library

This protocol outlines a two-step process to generate a focused library for initial screening, demonstrating the conversion of both reactive handles.

Step 1: Buchwald-Hartwig Amination

-

To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 eq.), the desired aryl bromide (1.1 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and Cs₂CO₃ (2.0 eq.).

-

Add anhydrous, degassed 1,4-dioxane to the tube.

-

Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the N-aryl derivative.

Step 2: Nitrile Hydrolysis to Primary Amide

-

Dissolve the N-aryl derivative (1.0 eq.) in a mixture of t-butanol and water.

-

Add potassium hydroxide (5.0 eq.) to the solution.

-

Heat the mixture to reflux (approx. 90-100 °C) for 4-6 hours until the starting material is consumed (monitored by TLC/LC-MS).

-

Cool the reaction to room temperature and neutralize with 1M HCl until the pH is ~7.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to yield the final N-aryl-3-amino-1-benzofuran-2-carboxamide.

Data Presentation: Representative SAR Data (Hypothetical)

This table illustrates how structure-activity relationship (SAR) data could be organized to guide lead optimization.

| Compound ID | R Group (on N-phenyl) | FGFR1 IC₅₀ (nM) | EGFR IC₅₀ (nM) |

| BZ-01 | H | 850 | >10,000 |

| BZ-02 | 4-OCH₃ | 620 | >10,000 |

| BZ-03 | 3,5-di-Cl | 45 | 8,750 |

| BZ-04 | 4-(N-methylpiperazine) | 12 | 5,200 |

This is illustrative data and does not represent actual experimental results.

Project Blueprint: Exploration of Novel Antimicrobial Agents

Causality and Rationale: Bacterial and fungal resistance necessitates the development of new antimicrobial agents.[5] The benzofuran scaffold is a known constituent of compounds with potent antibacterial and antifungal activity.[6] The 3-amino and 2-nitrile groups can be used to construct novel heterocyclic systems or to append pharmacophores known to interact with microbial targets. For example, the amine can be derivatized into Schiff bases, which are themselves a class of potent antimicrobials.

Logical Relationship Diagram:

Caption: Synthetic pathways from the core scaffold to diverse heterocyclic antimicrobials.

Part 3: High-Impact Research Area 2: Advanced Organic Materials

Beyond medicine, the electronic properties of this compound make it a compelling candidate for materials science applications.

Project Blueprint: Designing Fluorophores for Bio-imaging

Causality and Rationale: The molecule possesses an intrinsic donor-acceptor (D-A) architecture. The C3-amino group acts as an electron donor, while the C2-nitrile group and the aromatic system act as electron acceptors. This arrangement is a classic design principle for creating fluorophores that exhibit Intramolecular Charge Transfer (ICT). ICT-based dyes are often highly sensitive to their local environment, making them excellent candidates for probes that can report on solvent polarity, viscosity, or specific binding events within a cell.

Experimental Workflow:

Caption: Workflow for developing a benzofuran-based fluorescent probe.

Protocol 2: Solvatochromism and Photophysical Characterization

This protocol describes the fundamental experiments needed to assess the potential of a new compound as an environmentally sensitive fluorophore.

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the synthesized benzofuran derivative in a high-purity solvent like dioxane or acetonitrile.

-

Solvent Series: Prepare a series of cuvettes containing a range of solvents with varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, water).

-

Dilution: Add a small aliquot of the stock solution to each cuvette to achieve a final concentration in the low micromolar range (e.g., 1-10 µM), ensuring the absorbance maximum is below 0.1 AU to avoid inner filter effects.

-

Absorbance Spectroscopy: For each sample, record the UV-Visible absorbance spectrum to determine the maximum absorption wavelength (λ_abs).

-

Fluorescence Spectroscopy: For each sample, excite at the λ_abs and record the fluorescence emission spectrum to determine the maximum emission wavelength (λ_em).

-

Quantum Yield Measurement: Determine the fluorescence quantum yield (Φ_F) using a well-characterized standard (e.g., quinine sulfate in 0.5 M H₂SO₄ or rhodamine 6G in ethanol) via the comparative method.

-

Data Analysis: Calculate the Stokes shift (in cm⁻¹) for each solvent. Plot the Stokes shift against the solvent polarity function (e.g., the Lippert-Mataga parameter, Δf). A linear relationship is indicative of an ICT process and suggests the fluorophore is sensitive to its environment.

Part 4: Conclusion and Future Outlook

This compound is far more than a simple chemical. It is a strategic platform poised for innovation. Its privileged core, combined with orthogonally reactive functional groups, provides a robust foundation for diverse research programs. The blueprints outlined in this guide—from the rational design of kinase inhibitors to the development of environmentally sensitive fluorophores—represent tangible, high-impact avenues for exploration. For research groups in drug discovery and materials science, this scaffold offers a direct and promising route to novel, functional molecules with significant therapeutic and technological potential.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. ijsdr.org [ijsdr.org]

- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phytojournal.com [phytojournal.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C9H6N2O | CID 2111483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Amino-1-benzofuran-2-carbonitrile Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of the 3-Amino-1-benzofuran-2-carbonitrile Scaffold

The benzofuran nucleus is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic compounds with significant therapeutic properties.[1][2] Within this class of molecules, this compound derivatives have emerged as a privileged structural motif in medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][3][4] Notably, derivatives of this scaffold have been investigated as potent and selective inhibitors of enzymes such as SIRT2 and as multifunctional agents for the treatment of Alzheimer's disease.[5][6]

The unique arrangement of the amino and cyano groups on the benzofuran core provides a versatile platform for further chemical modifications, allowing for the exploration of vast chemical space in drug discovery programs. This guide provides an in-depth overview of the key synthetic strategies for accessing this compound derivatives, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Synthetic Strategies: Pathways to the Core Scaffold

Several synthetic routes have been developed for the construction of the this compound core. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we delve into the most prevalent and efficient strategies.

The Thorpe-Ziegler Approach: Intramolecular Cyclization of Dinitriles

A classic and powerful method for the formation of cyclic β-enaminonitriles is the Thorpe-Ziegler reaction.[7][8][9][10] This intramolecular condensation of dinitriles, catalyzed by a strong base, is conceptually related to the Dieckmann condensation.[7][10] The synthesis of this compound via this route typically starts from a salicylonitrile derivative, which is first O-alkylated with a haloacetonitrile to form a dinitrile intermediate. Subsequent base-catalyzed intramolecular cyclization yields the desired product.

The reaction is initiated by the deprotonation of the α-carbon to one of the nitrile groups by a strong base, such as an alkoxide, to form a carbanion. This carbanion then attacks the electrophilic carbon of the second nitrile group within the same molecule, leading to the formation of a cyclic imine intermediate. Tautomerization of this imine affords the more stable enamine, which is the final this compound product.[8]

Conceptual Workflow of the Thorpe-Ziegler Synthesis

Figure 1: Conceptual workflow for the Thorpe-Ziegler synthesis of this compound.

One-Pot Synthesis from 2-Hydroxybenzonitriles and α-Halo Ketones

More recent and highly efficient methods involve the one-pot synthesis of 3-aminobenzofuran derivatives from readily available starting materials. A notable example is the cesium carbonate (Cs2CO3)-mediated reaction of 2-hydroxybenzonitriles with 2-bromoacetophenones in dimethylformamide (DMF).[11] This method allows for the rapid formation of C-C and C-O bonds at room temperature, yielding 3-amino-2-aroylbenzofurans in good to excellent yields within a short reaction time (10-20 minutes).[11] While this specific example leads to 2-aroyl derivatives, the underlying principle can be adapted for the synthesis of 2-carbonitrile analogs by choosing appropriate starting materials.

The reaction likely proceeds through an initial O-alkylation of the 2-hydroxybenzonitrile with the 2-bromoacetophenone, followed by an intramolecular cyclization. The use of a polar aprotic solvent like DMF is crucial for the success of this transformation.[11]

General Scheme for One-Pot Synthesis

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. pubs.acs.org [pubs.acs.org]

The Strategic Synthesis of cGAS Inhibitors from 3-Amino-1-benzofuran-2-carbonitrile: A Detailed Guide for Drug Discovery Professionals

Introduction: Targeting the cGAS-STING Pathway in Autoimmune and Inflammatory Disorders

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogenic infections and cellular damage.[1][2] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING protein.[3] This activation triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, orchestrating a robust immune response.[4]

However, aberrant activation of the cGAS-STING pathway by self-DNA can lead to the production of autoantibodies and the development of autoimmune diseases such as systemic lupus erythematosus (SLE) and Aicardi-Goutières syndrome.[2][5] Consequently, the inhibition of cGAS presents a promising therapeutic strategy for a range of autoimmune and inflammatory conditions.[6] Small molecule inhibitors of cGAS are being actively pursued to modulate this pathway and restore immune homeostasis.[7]

This guide provides a detailed exploration of the synthesis of cGAS inhibitors derived from the versatile starting material, 3-amino-1-benzofuran-2-carbonitrile. This scaffold is particularly valuable as it provides a ready-made platform for the construction of more complex heterocyclic systems known to possess cGAS inhibitory activity.

The cGAS-STING Signaling Pathway: A Visual Overview

The following diagram illustrates the key events in the cGAS-STING signaling cascade, from the detection of cytosolic dsDNA to the production of inflammatory cytokines.

Caption: The cGAS-STING signaling pathway and the point of inhibition.

Synthetic Strategy: From this compound to Benzofuro[3,2-d]pyrimidine Core

The choice of this compound as a starting material is strategic. The ortho-disposed amino and cyano groups on the furan ring are primed for cyclization reactions to form a fused pyrimidine ring, yielding the benzofuro[3,2-d]pyrimidine scaffold. This core structure is found in a class of patented cGAS inhibitors.

The following diagram outlines the general synthetic workflow:

Caption: Synthetic workflow for benzofuro[3,2-d]pyrimidine-based cGAS inhibitors.

Detailed Experimental Protocols

Part 1: Synthesis of the Benzofuro[3,2-d]pyrimidin-4-amine Core Scaffold

This protocol describes a common method for the cyclization of an ortho-amino carbonitrile to form a fused pyrimidine ring.

Materials and Reagents:

-

This compound

-

Formamide

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Ethanol

-

Deionized water

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and an excess of formamide (10-20 eq).

-

Reaction: Heat the mixture to 180-200 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol to remove residual formamide.

-

Purification: The crude benzofuro[3,2-d]pyrimidin-4-amine can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Part 2: Synthesis of 4-Chloro-benzofuro[3,2-d]pyrimidine Intermediate

The 4-amino group of the core scaffold is converted to a more versatile chloro group, which can then be displaced by various nucleophiles.

Materials and Reagents:

-

Benzofuro[3,2-d]pyrimidin-4-amine

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Ice bath

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask under a fume hood, suspend benzofuro[3,2-d]pyrimidin-4-amine (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).

-

Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be monitored by TLC.

-

Work-up: Carefully cool the reaction mixture to room temperature and then slowly pour it onto crushed ice in a beaker with stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-chloro-benzofuro[3,2-d]pyrimidine.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Part 3: Synthesis of Final cGAS Inhibitor via Nucleophilic Substitution

The 4-chloro intermediate is reacted with a desired amine to introduce the final substituent. The choice of amine is based on structure-activity relationship (SAR) studies of known cGAS inhibitors.

Materials and Reagents:

-

4-Chloro-benzofuro[3,2-d]pyrimidine

-

Desired amine (e.g., a substituted pyrrolidine-2-carboxylic acid ester for inhibitors similar to those in WO 2020/142729)

-

A suitable solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification reagents (as in Part 2)

Procedure:

-

Reaction Setup: Dissolve 4-chloro-benzofuro[3,2-d]pyrimidine (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Addition of Reagents: Add the desired amine (1.1-1.5 eq) and the base (2.0 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC.

-

Work-up and Purification: Perform a standard aqueous work-up, extraction, drying, and concentration as described in the previous protocols. The final product is then purified by column chromatography or recrystallization.

Characterization of Synthesized Compounds

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

| Technique | Purpose | Expected Observations for Benzofuro[3,2-d]pyrimidine Derivatives |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of the desired product. | Characteristic aromatic proton signals for the benzofuran and pyrimidine rings. The chemical shifts and coupling constants will be indicative of the substitution pattern. ¹³C NMR will show the expected number of carbon signals with chemical shifts corresponding to the heterocyclic core and substituents.[8] |

| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. | High-resolution mass spectrometry (HRMS) should provide the exact mass of the molecular ion, confirming the elemental composition. Fragmentation patterns can also provide structural information.[9][10] |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak in the chromatogram indicates a high degree of purity. The retention time is a characteristic property of the compound under specific chromatographic conditions.[5] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C=N, C-O-C, and N-H (if present) stretching vibrations. |

Biological Evaluation: In Vitro cGAS Inhibition Assays

Once the target compounds are synthesized and characterized, their ability to inhibit cGAS must be evaluated.

Biochemical cGAS Activity Assay (e.g., TR-FRET or ELISA)

This assay directly measures the production of cGAMP by recombinant human cGAS in the presence of a dsDNA activator and the test compound.

Principle:

-

ELISA-based: A competitive ELISA format where cGAMP produced in the enzymatic reaction competes with a labeled cGAMP for binding to a specific antibody. The signal is inversely proportional to the amount of cGAMP produced.[11]

-

TR-FRET-based: A time-resolved fluorescence resonance energy transfer assay where cGAMP produced displaces a fluorescently labeled cGAMP from an antibody-fluorophore conjugate, leading to a decrease in the FRET signal.[12]

General Protocol Outline:

-

Reaction: Incubate recombinant human cGAS with dsDNA, ATP, GTP, and varying concentrations of the test compound in an appropriate assay buffer.

-

Detection: Stop the reaction and measure the amount of cGAMP produced using either an ELISA or TR-FRET detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of cGAS inhibition against the compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce cGAS activity by 50%).

Cell-Based cGAS Inhibition Assay using THP-1 Reporter Cells

This assay assesses the ability of the compound to inhibit the cGAS-STING pathway in a cellular context. THP-1 cells are a human monocytic cell line that endogenously expresses the cGAS-STING pathway components.[6]

Principle:

Activation of the cGAS-STING pathway in THP-1 cells by transfecting dsDNA leads to the production of IFN-β. The inhibitory effect of the test compound is quantified by measuring the reduction in IFN-β levels.

General Protocol Outline:

-

Cell Culture: Culture THP-1 cells in appropriate media.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulation: Transfect the cells with a dsDNA stimulus (e.g., herring testes DNA) to activate the cGAS pathway.

-

Measurement: After a suitable incubation period (e.g., 6-24 hours), measure the levels of IFN-β in the cell supernatant using ELISA or an AlphaLISA assay.[13][14] Alternatively, IFN-β mRNA levels can be quantified by RT-qPCR.[15]

-

Data Analysis: Calculate the percentage of inhibition of IFN-β production at each compound concentration and determine the cellular IC₅₀ value.

Conclusion and Future Directions

The synthetic and analytical protocols outlined in this guide provide a comprehensive framework for researchers engaged in the discovery and development of novel cGAS inhibitors based on the this compound scaffold. The modular nature of the synthetic route allows for the generation of a diverse library of compounds for structure-activity relationship studies. Promising candidates identified through the described in vitro and cell-based assays can then be advanced to more complex cellular models and in vivo studies of autoimmune and inflammatory diseases. The continued exploration of this chemical space holds significant promise for the development of new therapeutics targeting the cGAS-STING pathway.

References

- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. invivogen.com [invivogen.com]

- 7. scispace.com [scispace.com]

- 8. asianpubs.org [asianpubs.org]